molecular formula C23H24O5 B3945299 BENZYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

BENZYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

Cat. No.: B3945299
M. Wt: 380.4 g/mol
InChI Key: UPWTXTRRXUYQRX-UHFFFAOYSA-N
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Description

BENZYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a benzyl group, a butyl group, and a chromen-7-yloxy moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the reaction of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol with benzyl bromoacetate in the presence of a base such as triethylamine (TEA) in a solvent like dry dimethylformamide (DMF). The reaction mixture is heated to around 70°C, and the completion of the reaction is monitored using thin-layer chromatography (TLC). The product is then isolated by pouring the reaction mixture onto crushed ice and stirring, followed by filtration and recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization. The use of automated reactors and continuous flow systems could also enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE can undergo various chemical reactions, including:

    Oxidation: The chromen-7-yloxy moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromen-7-yloxy moiety can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

BENZYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of BENZYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . Its anti-inflammatory effects could be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The compound’s anticancer activity might involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxo-2H-chromen-7-yl acetate
  • Benzyl 4-methyl-2-oxo-2H-chromen-7-yl ether
  • Butyl 4-methyl-2-oxo-2H-chromen-7-yl acetate

Uniqueness

BENZYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to the presence of both benzyl and butyl groups, which may enhance its lipophilicity and potentially improve its biological activity compared to other similar compounds. The combination of these functional groups with the chromen-7-yloxy moiety also provides a versatile scaffold for further chemical modifications and the development of new derivatives with enhanced properties .

Properties

IUPAC Name

benzyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-3-4-10-18-13-21(24)28-23-16(2)20(12-11-19(18)23)26-15-22(25)27-14-17-8-6-5-7-9-17/h5-9,11-13H,3-4,10,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWTXTRRXUYQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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